molecular formula C13H7Cl2NO4 B10977728 2,3-Dichlorophenyl 2-nitrobenzoate

2,3-Dichlorophenyl 2-nitrobenzoate

Cat. No. B10977728
M. Wt: 312.10 g/mol
InChI Key: FCYUBFTTYCDIKM-UHFFFAOYSA-N
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Description

2,3-Dichlorophenyl 2-nitrobenzoate is an organic compound with the molecular formula C13H7Cl2NO4. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a nitro group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorophenyl 2-nitrobenzoate typically involves the esterification of 2,3-dichlorophenol with 2-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorophenyl 2-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 2,3-dichlorophenol and 2-nitrobenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: 2,3-Dichlorophenyl 2-aminobenzoate.

    Hydrolysis: 2,3-Dichlorophenol and 2-nitrobenzoic acid.

Scientific Research Applications

2,3-Dichlorophenyl 2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenyl 2-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester bond can undergo hydrolysis. These interactions can modulate biological pathways and affect cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 2-nitrobenzoate
  • 2,3-Dichlorophenyl 3-nitrobenzoate
  • 2,3-Dichlorophenyl 4-nitrobenzoate

Comparison

2,3-Dichlorophenyl 2-nitrobenzoate is unique due to the specific positioning of the chlorine atoms and the nitro group on the phenyl ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.

properties

Molecular Formula

C13H7Cl2NO4

Molecular Weight

312.10 g/mol

IUPAC Name

(2,3-dichlorophenyl) 2-nitrobenzoate

InChI

InChI=1S/C13H7Cl2NO4/c14-9-5-3-7-11(12(9)15)20-13(17)8-4-1-2-6-10(8)16(18)19/h1-7H

InChI Key

FCYUBFTTYCDIKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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